Methyl(triphenylphosphine)gold(I)

Catalog No.
S2716122
CAS No.
23108-72-7
M.F
C19H19AuP
M. Wt
475.301
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(triphenylphosphine)gold(I)

CAS Number

23108-72-7

Product Name

Methyl(triphenylphosphine)gold(I)

IUPAC Name

carbanide;gold(1+);triphenylphosphane

Molecular Formula

C19H19AuP

Molecular Weight

475.301

InChI

InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1

InChI Key

DAEBQHQDTUURPO-UHFFFAOYSA-O

SMILES

[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]

Solubility

not available

Catalysis:

  • Organic synthesis: MeAu(PPh3) acts as a catalyst for various organic reactions, including:
    • Alkynation: It facilitates the formation of carbon-carbon bonds between an alkyne and another molecule .
    • Hydroamination: It catalyzes the addition of an amine group (NH2) across a carbon-carbon double bond .
    • Cyclization: It promotes the formation of cyclic structures from linear precursors .
  • Organometallic chemistry: MeAu(PPh3) serves as a precursor for the synthesis of other gold complexes with diverse functionalities, enabling the study of gold's reactivity in various contexts .

Medicinal Chemistry:

  • Drug discovery: The gold atom in MeAu(PPh3) can be replaced with other bioactive molecules, leading to potential new drugs. Research explores its potential for treating cancer, rheumatoid arthritis, and other diseases .

Material Science:

  • Nanoparticle synthesis: MeAu(PPh3) plays a role in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and biomedicine .

Characterization studies:

  • Nuclear magnetic resonance (NMR) spectroscopy: MeAu(PPh3) serves as a reference compound in 197Au NMR spectroscopy, aiding the characterization of other gold-containing molecules .

Methyl(triphenylphosphine)gold(I) is a coordination compound with the formula C19_{19}H18_{18}AuP. It consists of a gold(I) center coordinated to one methyl group and one triphenylphosphine ligand. This compound is notable for its unique electronic and steric properties, which arise from the combination of the gold(I) center and the bulky triphenylphosphine ligand. Methyl(triphenylphosphine)gold(I) is often used in organic synthesis and catalysis due to its ability to facilitate various

  • Photolysis: Under ultraviolet irradiation, methyl(triphenylphosphine)gold(I) reacts with chloroform, generating radicals that can lead to various products through radical coupling mechanisms .
  • Hydroamination of Alkynes: This compound acts as a highly efficient catalyst for the intermolecular hydroamination of alkynes, facilitating the addition of amines to alkynes .
  • Addition Reactions: It can promote the addition of water to alkynes, showcasing its utility in synthetic organic chemistry .

The biological activity of methyl(triphenylphosphine)gold(I) has been explored in various studies. It exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. Additionally, its interactions with biological molecules may lead to novel therapeutic strategies, although more research is needed to fully understand its mechanisms of action and efficacy in biological systems.

Methyl(triphenylphosphine)gold(I) can be synthesized through several methods:

  • Reaction of Gold(I) Halides: One common method involves reacting gold(I) chloride with triphenylphosphine and a methylating agent such as methyl iodide.
  • Direct Synthesis from Gold(III): Another approach includes reducing gold(III) compounds in the presence of triphenylphosphine.
  • Using Gold Nanoparticles: Recent methodologies have also explored synthesizing this compound using gold nanoparticles as precursors, allowing for more controlled reaction conditions.

Methyl(triphenylphosphine)gold(I) finds applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic reactions, particularly in hydroamination and alkyne transformations.
  • Materials Science: The compound is utilized in the development of advanced materials, including conductive polymers and nanomaterials.
  • Pharmaceuticals: Its potential anticancer properties are being investigated for therapeutic applications.

Research on the interactions of methyl(triphenylphosphine)gold(I) with other compounds has revealed interesting dynamics:

  • Radical Formation: Studies indicate that it can generate reactive radical species under specific conditions, which may play a role in its biological activity .
  • Coordination Chemistry: Interaction studies show that it can coordinate with various ligands, affecting its reactivity and stability.

Several compounds share structural or functional similarities with methyl(triphenylphosphine)gold(I). Here are some notable examples:

Compound NameStructureUnique Features
Triphenylphosphine gold(I) chlorideAuCl(P(C6_6H5_5)3_3)Common precursor for synthesizing other gold complexes; less sterically hindered than methyl derivative.
Dimethylgold(III)(CH3_3)2_2AuHigher oxidation state; used in different catalytic processes but less stable than gold(I).
Phosphine gold(I) complexesVarious phosphines with AuDiverse reactivity based on phosphine ligand variation; allows tuning of electronic properties.

Methyl(triphenylphosphine)gold(I)'s uniqueness lies in its specific combination of sterics from triphenylphosphine and the reactivity associated with the gold(I) center, making it particularly effective as a catalyst in organic synthesis while also providing interesting biological activity profiles.

Methyl(triphenylphosphine)gold(I) emerged as a significant organometallic compound during the late 20th century, coinciding with advancements in gold-catalyzed organic transformations. Its synthesis builds on foundational work with chloro(triphenylphosphine)gold(I) (Ph$$3$$PAuCl), a precursor first reported in the 1960s. The methyl derivative was developed through transmetalation reactions, where Ph$$3$$PAuCl reacts with methyl Grignard or organolithium reagents. Early studies focused on its stability and ligand-exchange properties, which laid the groundwork for its application in catalysis.

Fundamental Chemical Characteristics

Methyl(triphenylphosphine)gold(I) (C$${19}$$H$${18}$$AuP) features a linear coordination geometry at the gold(I) center, bonded to a methyl group and a triphenylphosphine ligand. Key properties include:

PropertyValue
Molecular Weight474.29 g/mol
Melting Point150°C (decomposition)
SolubilityOrganic solvents (THF, DCM)
$$^{31}$$P NMR Chemical Shift32.6–33.1 ppm

The Au–C bond length, typically ~2.05 Å, and Au–P bond length (~2.28 Å) align with other gold(I) phosphine complexes. Its stability in air contrasts with more reactive gold(III) species, making it practical for synthetic applications.

Role in Modern Organometallic Chemistry

This compound serves as a versatile precursor in gold catalysis. Its weakly coordinating ligands facilitate ligand displacement, generating active gold(I) species for catalytic cycles. Key roles include:

  • Precursor to Cationic Gold Catalysts: Reaction with silver salts (e.g., AgSbF$$6$$) produces [Ph$$3$$PAu]$$^+$$, critical for activating alkynes and alkenes.
  • Model for Mechanistic Studies: Insights into gold-mediated C–H activation and π-bond interactions.

Dates

Modify: 2023-08-16

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